molecular formula C15H6F18O6Y B100933 Yttrium hexafluoroacetylacetonate CAS No. 18911-76-7

Yttrium hexafluoroacetylacetonate

Cat. No.: B100933
CAS No.: 18911-76-7
M. Wt: 713.08 g/mol
InChI Key: QYKMGZLZIBNPQL-JVUUZWNBSA-N
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Description

Yttrium hexafluoroacetylacetonate is a metal-organic compound with the chemical formula Y(C_5HF_6O_2)_3. It is known for its yellow or orange-yellow crystalline powder appearance and has a melting point of approximately 250°C . This compound is widely used in various scientific and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

Yttrium hexafluoroacetylacetonate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various metal-sites of bio-macromolecules, potentially disturbing the functions of metal-biomolecule complexes . For instance, this compound can bind to α-globulin more selectively than to albumin, indicating a strong affinity for specific proteins . Additionally, it can interact with negatively charged side chains of amino acids such as aspartic acid and glutamic acid, modulating the surface charge distribution of proteins .

Cellular Effects

This compound influences various cellular processes and functions. Studies have shown that yttrium compounds, including this compound, can induce oxidative stress and cellular damage . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by generating reactive oxygen species (ROS) and causing DNA damage . The impact on cell function includes alterations in cell proliferation, apoptosis, and necrosis, which are critical for understanding its potential therapeutic and toxicological effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form complexes with DNA, leading to the cleavage of supercoiled DNA and affecting its structural integrity . This compound can also inhibit or activate specific enzymes by binding to their active sites, thereby modulating their catalytic activities. The changes in gene expression induced by this compound are associated with its ability to interact with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation products can influence its biochemical activity . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage, which can affect the overall health and function of cells . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance certain cellular functions, while higher doses may lead to toxic or adverse effects . For example, high doses of this compound have been associated with increased oxidative stress, apoptosis, and necrosis in peripheral blood cells . Understanding the dosage effects is essential for determining the therapeutic window and potential risks of using this compound in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can affect the activity of enzymes involved in oxidative phosphorylation, glycolysis, and other metabolic processes . By modulating these pathways, this compound can influence the overall metabolic state of cells and tissues, which is important for understanding its biochemical and physiological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments . Once inside the cells, this compound can interact with intracellular proteins and organelles, affecting its localization and accumulation. The distribution patterns of this compound are critical for understanding its cellular and tissue-specific effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound is primarily localized in the cell wall, organelles, and soluble fractions of cells . The subcellular distribution of this compound is determined by its interactions with cellular components such as cellulose, pectin, and other biomacromolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium hexafluoroacetylacetonate can be synthesized through the reaction of yttrium chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical vapor deposition (CVD) processes. These processes utilize this compound as a precursor for the deposition of yttrium oxide thin films, which are used in various electronic and optical applications .

Chemical Reactions Analysis

Types of Reactions: Yttr

Properties

CAS No.

18911-76-7

Molecular Formula

C15H6F18O6Y

Molecular Weight

713.08 g/mol

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;yttrium

InChI

InChI=1S/3C5H2F6O2.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-;

InChI Key

QYKMGZLZIBNPQL-JVUUZWNBSA-N

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Y+3]

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Y]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Y]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Yttrium hexafluoroacetylacetonate in fabricating SOFCs?

A1: this compound (Y6FA) serves as a precursor for yttrium oxide (Y2O3) in the fabrication of yttria-stabilized zirconia (YSZ) electrolytes for SOFCs []. The research highlights the use of plasma-enhanced metalorganic chemical vapor deposition (PE-MOCVD) to deposit thin, dense YSZ layers using Y6FA and zirconium tert butoxide (ZrTB) as precursors. This method offers a lower-temperature alternative to conventional fabrication techniques [].

Q2: How does the concentration of Y6FA affect the properties of the deposited YSZ film?

A2: The study found a direct relationship between the concentration of Y6FA in the gas phase and the crystalline phase of the deposited YSZ film, as determined by X-ray diffraction []. This suggests careful control over Y6FA concentration is crucial for achieving desired YSZ properties.

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